molecular formula C11H10N6O6 B4712422 N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B4712422
M. Wt: 322.23 g/mol
InChI Key: SVRRQBPZDDQRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly known as MNAA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. MNAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of MNAA is not fully understood. However, it is believed that MNAA may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of essential cellular components such as DNA, RNA, and proteins. MNAA may also interfere with the electron transport chain in bacterial and fungal cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Biochemical and Physiological Effects:
MNAA has been shown to have low toxicity in vitro and in vivo. However, its effects on human health have not been extensively studied. MNAA has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. MNAA has also been shown to increase the production of NO in macrophages, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in organic solvents. MNAA is also stable under normal laboratory conditions. However, MNAA has some limitations. It is not very soluble in water, which may limit its use in aqueous systems. MNAA is also relatively expensive compared to other antimicrobial agents.

Future Directions

There are several potential future directions for research on MNAA. One possible direction is the development of MNAA-based fluorescent probes for the detection of NO in vivo. Another potential direction is the modification of MNAA to improve its solubility in water and enhance its antibacterial and antifungal activities. Further studies are also needed to investigate the safety and toxicity of MNAA in humans.

Scientific Research Applications

MNAA has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. MNAA is known to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents. MNAA has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems.

properties

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O6/c1-23-9-3-7(2-8(4-9)16(19)20)13-10(18)5-15-6-12-11(14-15)17(21)22/h2-4,6H,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRRQBPZDDQRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 6
N-(3-methoxy-5-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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